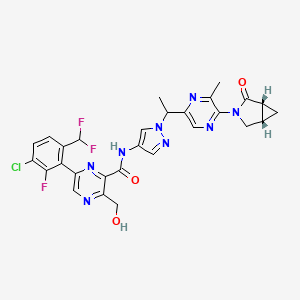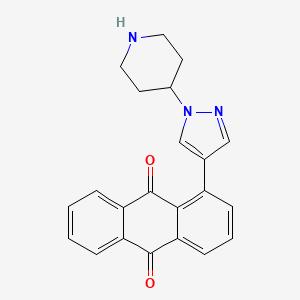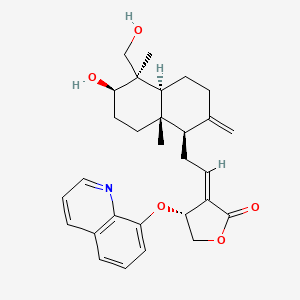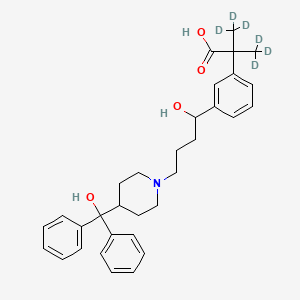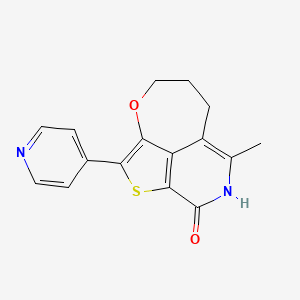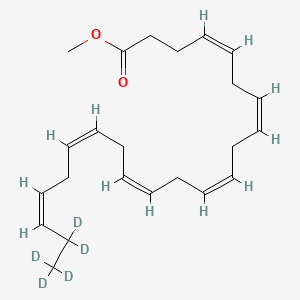
Docosahexaenoic acid-d5 methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docosahexaenoic acid-d5 methyl ester is a deuterated form of docosahexaenoic acid methyl ester. It is primarily used as an internal standard for the quantification of docosahexaenoic acid methyl ester by gas chromatography or liquid chromatography-mass spectrometry. This compound is an esterified form of docosahexaenoic acid, which is an omega-3 fatty acid known for its significant role in human health, particularly in brain and eye development.
Preparation Methods
Synthetic Routes and Reaction Conditions
Docosahexaenoic acid-d5 methyl ester can be synthesized through the esterification of docosahexaenoic acid with methanol in the presence of a catalyst. The deuterated form is achieved by using deuterated methanol (CD3OD) instead of regular methanol. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound often involves the use of high-performance liquid chromatography (HPLC) for purification. The process begins with the extraction of docosahexaenoic acid from sources such as fish oil or microalgae. The extracted docosahexaenoic acid is then esterified with deuterated methanol. The resulting product is purified using HPLC to achieve high purity levels suitable for research and analytical applications .
Chemical Reactions Analysis
Types of Reactions
Docosahexaenoic acid-d5 methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide can facilitate substitution reactions.
Major Products
Oxidation: Peroxides and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the reagents used
Scientific Research Applications
Docosahexaenoic acid-d5 methyl ester is widely used in scientific research due to its stability and deuterated nature. Some of its applications include:
Chemistry: Used as an internal standard in gas chromatography and liquid chromatography-mass spectrometry for the quantification of fatty acids.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and cardiovascular health.
Industry: Utilized in the production of high-purity omega-3 fatty acid supplements .
Mechanism of Action
Docosahexaenoic acid-d5 methyl ester exerts its effects primarily through its incorporation into cell membranes. The deuterated form allows for precise tracking and quantification in metabolic studies. It influences membrane fluidity and function, which in turn affects various cellular processes such as signal transduction and gene expression. The compound also plays a role in the regulation of inflammatory responses and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Docosahexaenoic acid methyl ester: The non-deuterated form, commonly used in similar applications but lacks the precision of deuterated tracking.
Docosahexaenoic acid ethyl ester: Another esterified form of docosahexaenoic acid, used in dietary supplements.
Eicosapentaenoic acid methyl ester: An esterified form of another omega-3 fatty acid, eicosapentaenoic acid, with similar applications but different biological effects.
Uniqueness
Docosahexaenoic acid-d5 methyl ester is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in research settings where accurate measurement of fatty acid metabolism is crucial .
Properties
Molecular Formula |
C23H34O2 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
methyl (4Z,7Z,10Z,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C23H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,19-20H,3,6,9,12,15,18,21-22H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-,20-19-/i1D3,3D2 |
InChI Key |
VCDLWFYODNTQOT-LYHKTJOJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B12417946.png)
![2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide](/img/structure/B12417964.png)
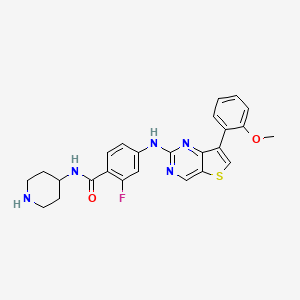
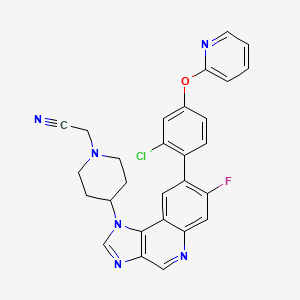
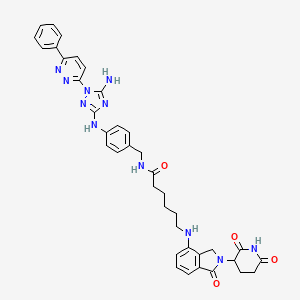
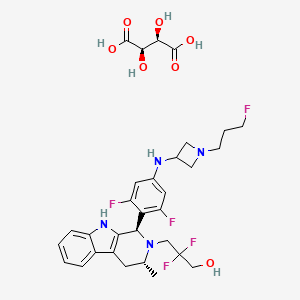
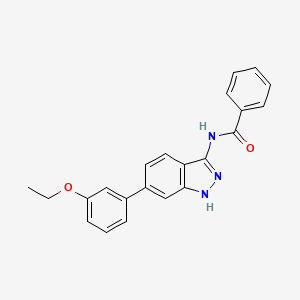
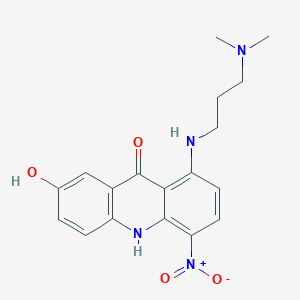
![2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4](/img/structure/B12417991.png)
